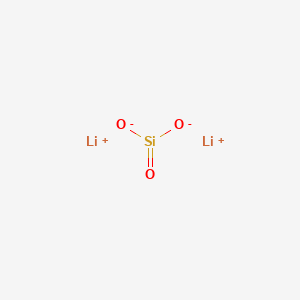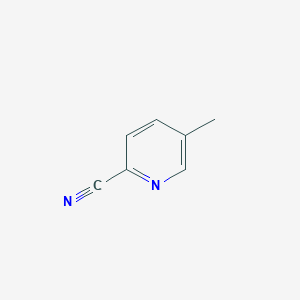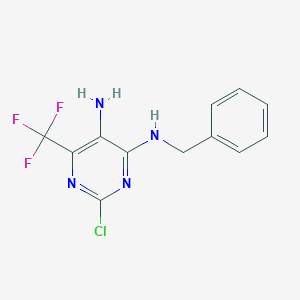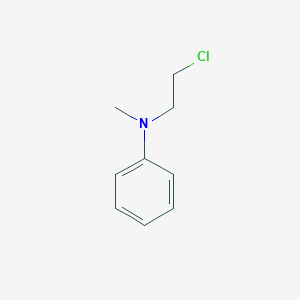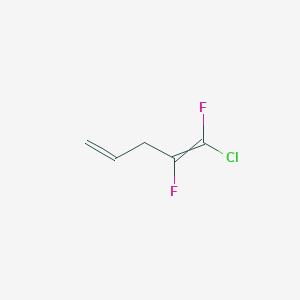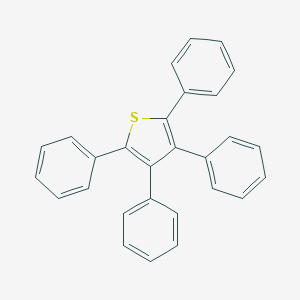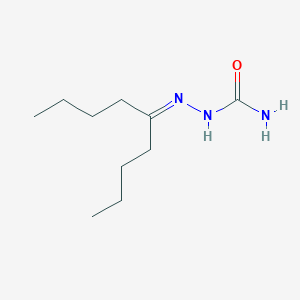
p-Tercyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tercyclohexyl (PTCH) is a chemical compound that is widely used in scientific research. It belongs to the class of cyclohexyl compounds and is known for its unique properties, including its ability to act as a chiral auxiliary in organic synthesis. PTCH has gained significant attention in recent years due to its potential applications in various fields, such as drug discovery, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of p-Tercyclohexyl is not fully understood. However, it is believed to act as a chiral auxiliary in organic synthesis by controlling the stereochemistry of the reaction. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to have a potential role in the regulation of glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
P-Tercyclohexyl is a versatile compound that has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and relatively inexpensive. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on p-Tercyclohexyl. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of this compound's potential therapeutic effects in the treatment of various diseases, such as diabetes and cancer. Additionally, this compound's potential applications in materials science and catalysis warrant further investigation.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Its unique properties, including its ability to act as a chiral auxiliary in organic synthesis, make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesemethoden
P-Tercyclohexyl can be synthesized in several ways, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Grignard reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction between cyclopentadiene and cyclohexene in the presence of a Lewis acid catalyst. The resulting product is then subjected to hydrogenation to obtain this compound.
Wissenschaftliche Forschungsanwendungen
P-Tercyclohexyl has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is drug discovery, where this compound is used as a chiral auxiliary in the synthesis of various pharmaceuticals. It has also been investigated for its potential use in the development of new materials, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
1795-19-3 |
|---|---|
Molekularformel |
C18H32 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1,4-dicyclohexylcyclohexane |
InChI |
InChI=1S/C18H32/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-18H,1-14H2 |
InChI-Schlüssel |
OHLFVTCARHBZDH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC(CC2)C3CCCCC3 |
Kanonische SMILES |
C1CCC(CC1)C2CCC(CC2)C3CCCCC3 |
Andere CAS-Nummern |
1795-19-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)

